molecular formula C15H14N2O3 B5889135 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide

2-methyl-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No. B5889135
M. Wt: 270.28 g/mol
InChI Key: WTZDHEOVJNGTQX-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNBA belongs to the class of organic compounds called benzamides and is commonly used as a starting material for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has several advantages as a chemical compound for laboratory experiments, including its relatively low cost and ease of synthesis. However, 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide, including the development of new synthetic methods for 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide and its potential side effects.

Synthesis Methods

The synthesis of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide can be achieved through several methods, including the nitration of 2-methyl-N-(2-methylphenyl)-benzamide, followed by the reduction of the nitro group to an amino group. Another method involves the reaction of 2-methyl-N-(2-methylphenyl)-benzamide with nitric acid and sulfuric acid, followed by the reduction of the nitro group.

Scientific Research Applications

2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been used as a starting material for the synthesis of polymers and other materials. In environmental science, 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has been studied for its potential as a water treatment agent.

properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-3-4-8-13(10)16-15(18)12-7-5-9-14(11(12)2)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDHEOVJNGTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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